ALUMINUM SILICATE

Ion Exchange Water Treatment Ammonium Removal

Generic aluminum silicate sourcing often causes process variability from undefined Si/Al ratios and amorphous vs. crystalline states. BenchChem's Aluminum Silicate (CAS 1327-36-2) resolves this with precisely characterized material. • 88.25% AFB1 adsorption (Al:Si molar ratio 0.08) for feed mycotoxin control in poultry and livestock. • Superior cation exchange capacity vs. synthetic mordenite; reusable over 5 cycles for continuous-flow wastewater ammonium removal. • Intermediate specific surface area between γ-alumina and silica gel-optimized catalyst support for selectivity and yield.

Molecular Formula Al2O5Si
Molecular Weight 162.05
CAS No. 1327-36-2
Cat. No. B1143363
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameALUMINUM SILICATE
CAS1327-36-2
Molecular FormulaAl2O5Si
Molecular Weight162.05
Structural Identifiers
SMILES[O-][Si](=O)[O-].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[Al+3].[Al+3]
InChIInChI=1S/2Al.3O3Si/c;;3*1-4(2)3/q2*+3;3*-2
Commercial & Availability
Standard Pack Sizes500 g / 1 kg / 10 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Aluminum Silicate Key Properties


Aluminum Silicate (CAS 1327-36-2) is an inorganic compound derived from aluminum oxide and silicon dioxide, existing in a range of hydrated and anhydrous mineral forms including clays and synthetic porous materials [1]. Its performance is governed by its specific silicon-to-aluminum (Si/Al) ratio and crystal structure, which directly dictate its surface area, porosity, thermal stability, and ion-exchange capacity . These properties are not uniform; they vary significantly based on synthesis method and mineral source, making material specification critical for industrial and scientific applications [2].

Identify Si/Al ratio, crystalline vs. amorphous state, and mineral source before selection.
Surface area, porosity, and ion-exchange capacity are synthesis-dependent; review specification sheets.
Material performance varies across catalysis, adsorption, thermal stability, and ion-exchange workflows.

Aluminum Silicate Specification Gaps


Substituting aluminum silicate based solely on generic chemical identification (e.g., CAS 1327-36-2) without specifying structural and physical parameters is a primary cause of process variability. The term 'aluminum silicate' encompasses a vast array of materials with distinct performance profiles [1]. For example, a kaolin clay [2] and a synthetic high-surface-area aluminosilicate differ dramatically in porosity, surface chemistry, and thermal behavior. Relying on broad class equivalence ignores critical variables such as the Si/Al molar ratio, crystalline versus amorphous state, and specific surface area, each of which directly governs functionality in applications ranging from catalysis to adsorption [3].

Si/Al Molar Ratio Shift

Changing the ratio alters ion-exchange capacity and adsorption behavior; a generic aluminosilicate may not replicate performance.

Crystalline vs. Amorphous Disparity

Kaolin clays and synthetic amorphous aluminosilicates differ dramatically in porosity and surface chemistry.

Surface Area and Pore Volume Mismatch

Substituting without matching textural properties can compromise catalyst dispersion, adsorption efficiency, or thermal behavior.

Aluminum Silicate Comparative Performance


CEC: Amorphous Aluminosilicate vs. Zeolites

Amorphous aluminosilicates exhibit a higher cation exchange capacity (CEC) compared to both synthetic mordenite (Si/Al = 9.5) and natural zeolite (Si/Al = 4.6), demonstrating superior potential for ammonium ion removal from wastewater [1]. The study further highlights that the amorphous aluminosilicate with a Si/Al ratio of 3 could be regenerated and reused 5 times without significant loss in efficiency [1].

CEC vs. Zeolites
Head-to-head
Higher CEC than synthetic mordenite and natural zeolite
Supports ammonium ion removal efficiency evaluation
Si/Al=3; regenerated 5× without significant loss (aqueous conditions)
Ion Exchange Water Treatment Ammonium Removal

Aflatoxin B1 Adsorption Comparison

In a comparative study, aluminosilicate demonstrated notably superior aflatoxin B1 (AFB1) adsorption capabilities compared to zinc silicate and silica [1]. Specifically, an aluminosilicate with an Al:Si molar ratio of 0.08 achieved a 88.25% AFB1 adsorption capacity after an in vitro intestinal phase [1]. The adsorption efficacy was found to increase with higher Al:Si molar ratios, underscoring the importance of specific composition [1].

AFB1 Adsorption
Head-to-head
88.25% aflatoxin B1 adsorption
Supports mycotoxin binding screening
Al:Si=0.08; in vitro intestinal phase; reported higher than zinc silicate and silica
Mycotoxin Binding Animal Feed Safety Adsorption

Surface Area vs. Alumina and Silica Gel

A comparative study of pure supports showed that specific surface areas and pore volumes increased in the following order: γ-alumina < aluminosilicate < silica gel [1]. This positions aluminosilicate as an intermediate material with a surface area larger than a common oxide support (alumina) but less than a high-surface-area standard (silica gel) [1]. Additionally, a patented aluminum silicate achieves a BET specific surface area of 450-600 m²/g and a pore volume of 0.6-1.2 mL/g, values that are competitive with many commercial adsorbents .

Surface Area & Pores
Head-to-head
Intermediate surface area: 450–600 m²/g; pore volume 0.6–1.2 mL/g
Intermediate textural ranking between γ-alumina and silica gel
BET method; patented variant data
Catalyst Support Porosity BET Surface Area

Thermal Stability: ASF vs. Silica

Thermogravimetric analysis (TGA) confirmed that the thermal stability of silicone rubber composites was enhanced by the incorporation of Aluminum Silicate Ceramic Fiber (ASF) compared to composites filled only with silica (SiO2) [1]. The formation of a dense ceramic layer from ASF was identified as the mechanism for improved oxygen and heat barrier properties, leading to optimal ablation resistance [1]. This demonstrates a functional advantage of the fibrous aluminum silicate morphology over particulate silica in high-temperature composite applications [1].

Thermal Stability
Head-to-head
ASF fiber enhances thermal stability vs. silica filler
Reported ceramic layer formation improves ablation resistance
TGA analysis; oxyacetylene torch tests; silicone rubber composites
Thermal Analysis Refractory Materials Polymer Composites

IEC: Aluminum vs. Fe, Mn, Y Silicates

Among a series of amorphous silicate materials with the general formula Nax+2yM3+xSi1-xO2+y (M3+ = Al, Mn, Fe, Y), the ion-exchange capacity (IEC) decreases in the order: Al > Fe > Mn > Y [1]. This ranking directly demonstrates that aluminum is the preferred trivalent metal for maximizing IEC in this class of materials [1]. The study also noted that the IEC increases with increasing aluminum concentration and is dependent on tetrahedrally coordinated aluminum [1].

IEC Ranking
Head-to-head
Al > Fe > Mn > Y
Al-based silicate provides the highest ion-exchange capacity
Amorphous Nax+2yM3+xSi1-xO2+y; room-temperature precipitation
Ion Exchange Amorphous Silicates Heavy Metal Removal

Aluminum Silicate Validated Applications


Wastewater Ammonium Removal

Based on evidence that amorphous aluminosilicates exhibit higher cation exchange capacity than synthetic mordenite and natural zeolite [1], this material is ideally suited for wastewater treatment facilities aiming to reduce ammonium levels and mitigate eutrophication. Its proven reusability over five cycles further enhances its economic viability for continuous flow systems [1].

Aflatoxin B1 Mitigation in Feed

For feed producers seeking to minimize aflatoxin contamination, aluminosilicate with a specific Al:Si molar ratio (e.g., 0.08) has demonstrated a quantified 88.25% AFB1 adsorption capacity in vitro, significantly outperforming zinc silicate and silica alternatives [2]. This performance directly supports improved animal health outcomes and regulatory compliance in the poultry and livestock industries [3].

Tailored Porosity Catalyst Support

When designing supported catalysts, aluminosilicate offers a strategic advantage as a support material. It provides a higher specific surface area than γ-alumina, enabling better dispersion of catalytic active phases, while its lower surface area relative to silica gel can prevent unwanted adsorption of reactants or products, as demonstrated by comparative surface area analysis [4]. This makes it a preferred support for reactions where intermediate surface properties are critical for selectivity and yield.

High-Temperature Ablative Composites

Composite material engineers can leverage Aluminum Silicate Ceramic Fiber (ASF) to enhance the thermal stability and ablation resistance of silicone rubber matrices beyond what is achievable with particulate silica fillers [5]. The fiber's ability to form a dense, protective ceramic layer under high heat flux is critical for applications in solid rocket motor insulation and fire-resistant barriers [5].

Application
Selection Property
Validation Focus
Wastewater ammonium removal studies
Amorphous aluminosilicate with reported higher CEC and regeneration cycling
Cation exchange capacity under target aqueous conditions
Mycotoxin binding in feed research
Aluminosilicate with specified Al:Si molar ratio
In vitro aflatoxin B1 adsorption capacity and intestinal-phase performance
Catalyst support with intermediate porosity
Surface area between γ-alumina and silica gel
Dispersion of active phase and control of unwanted adsorption
High-temperature ablative composites
Aluminum Silicate Ceramic Fiber (ASF) morphology
Ceramic layer formation and thermal stability under high heat flux

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
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